N-[2-(2-methoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound belongs to the isoquinoline carboxamide family, characterized by a 1,2-dihydroisoquinoline core substituted with a methyl group at position 2 and a carboxamide moiety at position 2. The N-substituent is a 2-methoxyphenethyl group, which introduces distinct electronic and steric properties.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H20N2O3/c1-22-13-17(15-8-4-5-9-16(15)20(22)24)19(23)21-12-11-14-7-3-6-10-18(14)25-2/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
InChI Key |
MJBQBJJRWXXHAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylacetic acid and 2-methyl-1,2,3,4-tetrahydroisoquinoline.
Formation of Intermediate: The 2-methoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Amide Bond Formation: The acid chloride is then reacted with 2-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Cyclization: The intermediate is subjected to cyclization under acidic conditions to form the dihydroisoquinoline ring, resulting in the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
N-[2-(2-methoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to reduce the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium hydride (NaH) and alkyl halides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes critical differences between the target compound and its closest analogs:
Notes:
- Biological Activity : Compound 1 (thiazole-substituted) demonstrates antimicrobial activity, likely due to the thiazole moiety’s ability to disrupt bacterial cell membranes . The target compound’s methoxy group may instead favor interactions with eukaryotic targets (e.g., cancer-related proteins), as seen in tasquinimod .
Pharmacological and Physicochemical Insights
- Antimicrobial Potential: Thiazole-containing analogs (e.g., Compound 1) show stronger antimicrobial activity than non-heterocyclic derivatives, suggesting the target compound’s efficacy may depend on substituent electronegativity .
- Solubility and Bioavailability : The target compound’s methoxy group improves water solubility compared to chlorophenyl or phenyl analogs (e.g., LogP 3.1 vs. 2.64–4.03 for others) .
- Target Selectivity: Quinoline carboxamides like tasquinimod bind to HDAC4 and S100A9, indicating that the isoquinoline core in the target compound may interact with similar epigenetic targets .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its structural components:
- Core Structure : 1-oxo-1,2-dihydroisoquinoline
- Functional Groups : Carboxamide and methoxyphenyl substituents
1. Inhibitory Activity Against PARP Enzymes
Recent studies have highlighted the inhibitory effects of similar isoquinoline derivatives on poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. The compound was tested alongside other 1-oxo-3,4-dihydroisoquinoline derivatives for its ability to inhibit PARP1 and PARP2.
Table 1: Inhibitory Activity of Isoquinoline Derivatives Against PARP Enzymes
| Compound | % Inhibition at 1 µM | IC50 (nM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 85.2% | 156 |
| Compound B | 80% | TBD |
The initial screening indicated that compounds with similar structural motifs displayed significant inhibition, with some achieving over 80% inhibition at a concentration of 1 µM. Further dose-response studies are necessary to determine the exact IC50 values for this compound.
2. Antimicrobial Activity
In addition to its role as a PARP inhibitor, the compound's antimicrobial properties have been explored. Studies on related compounds suggest potential efficacy against various bacterial strains.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound C | 0.23–0.70 | 0.47–0.94 | B. cereus |
| Compound D | 0.17/0.23 | 0.23/0.47 | E. cloacae |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that certain derivatives exhibit strong antibacterial activity, particularly against Bacillus cereus.
Case Studies and Research Findings
Several studies have investigated the biological activity of isoquinoline derivatives:
- Study on PARP Inhibition : A study demonstrated that specific modifications to the isoquinoline structure could enhance PARP inhibition, suggesting a structure-activity relationship that may also apply to this compound .
- Antimicrobial Evaluation : Research highlighted that compounds with methoxy and phenyl substitutions showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Potential in Cancer Therapy : Given the role of PARP in cancer cell survival, compounds exhibiting strong inhibitory activity against PARP may serve as candidates for cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
